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Compound of Interest

Compound Name: (R)-3-amino-3-phenylpropan-1-ol

Cat. No.: B112089 Get Quote

An In-Depth Technical Guide to the Structural Properties of (R)-3-amino-3-phenylpropan-1-ol

Abstract
(R)-3-amino-3-phenylpropan-1-ol is a chiral amino alcohol of significant interest in medicinal

chemistry and pharmaceutical development. Its strategic value lies in its well-defined three-

dimensional structure, which serves as a versatile chiral building block for the asymmetric

synthesis of complex, biologically active molecules. This guide provides a comprehensive

examination of the core structural properties of (R)-3-amino-3-phenylpropan-1-ol, intended

for researchers, scientists, and professionals in drug development. We will dissect its

fundamental molecular identity, delve into the critical nature of its stereochemistry, and detail

the analytical techniques employed for its characterization. Furthermore, this document

explores its solid-state properties, including intermolecular interactions, and contextualizes its

structural significance through its role in the synthesis of notable pharmaceutical agents.

Fundamental Molecular Identity
The precise identification of a molecule is the bedrock of all further scientific investigation.

(R)-3-amino-3-phenylpropan-1-ol is defined by a unique combination of a phenyl ring, a

primary amine, and a primary alcohol, all arranged around a three-carbon backbone with a

single stereocenter.
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For unambiguous communication and data retrieval, a standardized set of identifiers is crucial.

The key identifiers for this compound are summarized below.

Property Value Source(s)

IUPAC Name
(3R)-3-amino-3-phenylpropan-

1-ol
[1]

CAS Number 170564-98-4 [1][2]

Molecular Formula C9H13NO [1][2]

Molecular Weight 151.21 g/mol [1]

SMILES
C1=CC=C(C=C1)--INVALID-

LINK--N
[1]

InChIKey
SEQXIQNPMQTBGN-

SECBINFHSA-N
[1]

Synonyms
(R)-1-Phenyl-3-propanolamine,

(R)-3-phenyl-beta-alaninol
[1]

Core Structural Features
The molecule's functionality is dictated by the spatial arrangement of its constituent parts. The

diagram below highlights the key functional groups and structural motifs that define its chemical

behavior and utility in synthesis.
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Caption: Key structural and functional components of (R)-3-amino-3-phenylpropan-1-ol.

Stereochemistry: The Defining Characteristic
The most critical structural aspect of this molecule is its chirality. The presence of a single,

defined stereocenter is the primary reason for its utility in the pharmaceutical industry, where
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stereoisomers of a drug can have vastly different pharmacological and toxicological profiles.

The (R)-Configuration at the C3 Chiral Center
The designation "(R)" refers to the absolute configuration at the third carbon atom (C3), the

chiral center bonded to the phenyl group, the amino group, a hydrogen atom, and the ethyl

alcohol moiety. This assignment is determined by the Cahn-Ingold-Prelog (CIP) priority rules:

Assign Priorities: The four groups attached to the chiral center are ranked by atomic number.

Priority 1: -NH2 (Nitrogen, Z=7)

Priority 2: -C6H5 (Carbon of the phenyl ring)

Priority 3: -CH2CH2OH (Carbon of the ethyl group)

Priority 4: -H (Hydrogen, Z=1)

Orient the Molecule: The molecule is oriented in space so that the lowest-priority group

(Hydrogen) points away from the observer.

Determine Direction: The path from priority 1 to 2 to 3 is traced. For this molecule, the path

proceeds in a clockwise direction, hence the "(R)" (from the Latin rectus for right)

designation.

This specific spatial arrangement is fundamental, as it allows the molecule to act as a chiral

template or be incorporated into a larger molecule to control the stereochemical outcome of

subsequent synthetic steps.[3]

Significance of Enantiopurity in Drug Development
The development of single-enantiomer drugs is a cornerstone of modern pharmacology. Using

an enantiomerically pure starting material like (R)-3-amino-3-phenylpropan-1-ol is a highly

efficient "chiral pool" strategy.[3] It circumvents the need for costly and often inefficient chiral

resolution steps later in a synthetic pathway. For instance, structurally related chiral amino

alcohols are critical precursors in the synthesis of drugs like (R)-Atomoxetine, a selective

norepinephrine reuptake inhibitor, where the (S)-enantiomer is less active.[4] This underscores

the necessity of starting with materials of high enantiomeric purity.
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Spectroscopic and Analytical Characterization
Confirming the structure and purity of (R)-3-amino-3-phenylpropan-1-ol requires a suite of

analytical techniques. Each method provides a unique piece of the structural puzzle, and

together they form a self-validating system for identity and quality assessment.
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Caption: A typical workflow for the comprehensive structural characterization of the title

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic

molecule.

¹H NMR Analysis: The proton NMR spectrum provides information on the number of different

types of protons, their chemical environment, and their proximity to one another. A patent for

a related synthesis provides characteristic proton NMR data in CDCl3.[5]
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Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration Assignment

7.15 - 7.40 Multiplet (m) 5H
Aromatic protons

(C6H5)

~3.86 Triplet (t) 1H
Methine proton (-

CH(NH2)(Ph))

~3.65 Multiplet (m) 2H
Methylene protons (-

CH2CH2OH)

~2.00 Multiplet (m) 2H
Methylene protons (-

CHCH2CH2OH)

Variable (Broad) Singlet (br s) 3H

Amine (-NH2) and

Hydroxyl (-OH)

protons

¹³C NMR Analysis: This technique reveals the number of unique carbon environments. One

would expect to see signals for the six aromatic carbons (four unique signals due to

symmetry), the chiral C3 carbon, and the two aliphatic carbons of the propanol chain.

Protocol: Sample Preparation and Data Acquisition for NMR Spectroscopy

Sample Preparation: Accurately weigh 5-10 mg of (R)-3-amino-3-phenylpropan-1-ol and

dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O) in a standard

5 mm NMR tube. Ensure the sample is fully dissolved.

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument

to ensure a homogeneous magnetic field.

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical

parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to

achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires

more scans and a longer relaxation delay (e.g., 2-5 seconds) due to the lower natural
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abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using

the residual solvent peak as an internal standard (e.g., CHCl3 at 7.26 ppm for ¹H).

Validation: Compare the obtained spectra with literature data or predicted spectra to confirm

the molecular structure.[5][6]

Chiral High-Performance Liquid Chromatography
(HPLC)
While NMR confirms the chemical structure, it cannot distinguish between enantiomers. Chiral

HPLC is the gold standard for determining the enantiomeric excess (ee), a measure of the

sample's optical purity.

Protocol: General Method for Chiral HPLC Analysis

Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based

columns (e.g., those derivatized with cellulose or amylose) are often effective for separating

amino alcohols.

Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of a non-

polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A

small amount of an amine additive (e.g., diethylamine) is often required to reduce peak

tailing for basic analytes.

Sample Preparation: Prepare a dilute solution of the sample (~0.5-1.0 mg/mL) in the mobile

phase. Filter the solution through a 0.45 µm syringe filter.

Analysis: Inject the sample onto the equilibrated HPLC system. Monitor the elution profile

using a UV detector, typically at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

Validation: To confirm peak identity, first inject a sample of the racemic mixture to determine

the retention times of both the (R) and (S) enantiomers. Then, inject the sample of interest.

The enantiomeric excess is calculated from the integrated peak areas of the two

enantiomers: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] × 100
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Solid-State Structure and Intermolecular
Interactions
Crystalline Properties
(R)-3-amino-3-phenylpropan-1-ol is typically a white to off-white crystalline solid at room

temperature, sometimes appearing as needles.[3][7] Its melting point is reported in the range of

70-77 °C.[7] These physical properties are governed by the way the individual molecules pack

together in the crystal lattice.

Hydrogen Bonding Networks
The key to understanding the solid-state structure is the presence of both hydrogen bond

donors (-OH and -NH2) and acceptors (the lone pairs on the oxygen and nitrogen atoms).

While a specific crystal structure for the title compound is not readily available, analysis of the

closely related molecule 3-methylamino-3-phenylpropan-1-ol provides a robust model for the

expected interactions.[8][9]

In the solid state, molecules are connected by a network of intermolecular hydrogen bonds.

Specifically, classical O-H···N and N-H···O bonds link adjacent molecules.[8][9] These

interactions are not random; they form well-defined motifs, such as chains or rings, that extend

into a three-dimensional supramolecular network. This extensive hydrogen bonding is

responsible for the compound's solid nature and its relatively high melting point compared to

non-polar analogues of similar molecular weight.

Synthesis and Application Context
The structural properties of (R)-3-amino-3-phenylpropan-1-ol are not merely of academic

interest; they are directly responsible for its role as a high-value intermediate in pharmaceutical

manufacturing.

Role as a Chiral Building Block: The compound is a classic example of a chiral building

block, where its pre-existing, well-defined stereocenter is used to introduce chirality into a

target molecule.[3]

Synthetic Access: Enantiomerically pure (R)-3-amino-3-phenylpropan-1-ol is typically

accessed through the resolution of a racemic mixture. Effective methods include:
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Classical Resolution: Using a chiral resolving agent, such as an enantiopure acid (e.g.,

tolylsulfonyl-L-proline), to form diastereomeric salts that can be separated by fractional

crystallization.[3][5]

Enzymatic Kinetic Resolution: Utilizing enzymes like lipases that selectively acylate one

enantiomer (typically the (S)-enantiomer), allowing the unreacted (R)-enantiomer to be

isolated with high optical purity.[3]

Relevance in Pharmaceutical Synthesis: This molecule and its close derivatives are key

intermediates in the synthesis of several drugs. It has been cited as an intermediate in the

synthesis of Dapoxetine and the anti-HIV drug Maraviroc.[10]

Conclusion
(R)-3-amino-3-phenylpropan-1-ol is a molecule whose value is defined by its precise three-

dimensional structure. Its identity is confirmed through a combination of spectroscopic

techniques, with NMR elucidating the atomic connectivity and chiral HPLC verifying its critical

enantiopurity. The presence of a phenyl ring, a primary amine, and a primary alcohol group on

a chiral scaffold enables a rich network of intermolecular hydrogen bonds in the solid state and

provides the functional handles necessary for its role in asymmetric synthesis. As the

pharmaceutical industry continues to prioritize the development of single-enantiomer drugs, the

demand for well-characterized, enantiopure building blocks like (R)-3-amino-3-phenylpropan-
1-ol will remain robust.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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